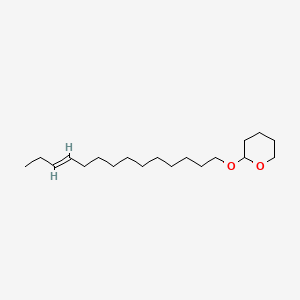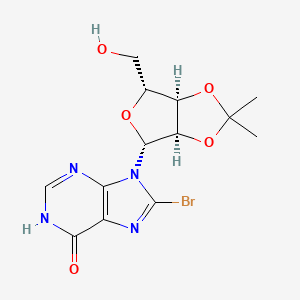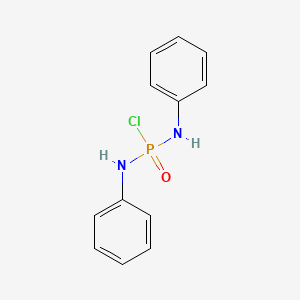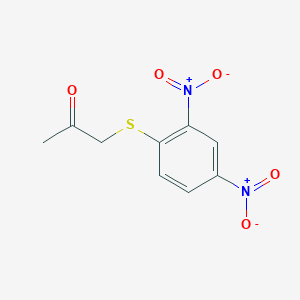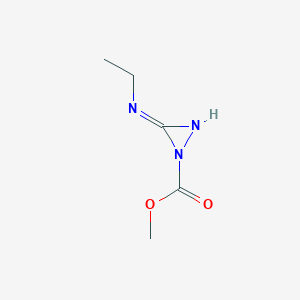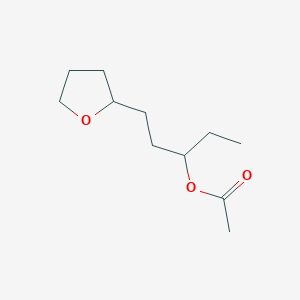![molecular formula C10H18N2O B13806245 1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine CAS No. 91087-27-3](/img/structure/B13806245.png)
1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine is a chemical compound that features both an oxirane (epoxide) ring and a piperazine ring. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The oxirane ring is known for its high reactivity, which allows it to participate in a variety of chemical transformations. The piperazine ring, on the other hand, is a common structural motif in medicinal chemistry, often found in pharmaceuticals due to its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine typically involves the reaction of an epoxide with a piperazine derivative. One common method is the reaction of glycidyl ethers with piperazine derivatives under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction. Additionally, purification techniques like distillation and crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia, primary amines, and thiols are used under basic or acidic conditions to open the oxirane ring.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Formed from the reduction of the oxirane ring.
Amino alcohols, thioethers, and ethers: Formed from the nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of polymers and as a cross-linking agent in the manufacture of resins and coatings.
Mecanismo De Acción
The mechanism of action of 1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various biologically active compounds. The piperazine ring can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)morpholine: Contains a morpholine ring instead of a piperazine ring.
1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)pyrazole: Features a pyrazole ring instead of a piperazine ring.
Uniqueness
The uniqueness of 1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine lies in its combination of an oxirane ring and a piperazine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both synthetic and medicinal chemistry. The presence of the piperazine ring also imparts potential biological activity, making it a promising candidate for drug development.
Propiedades
Número CAS |
91087-27-3 |
|---|---|
Fórmula molecular |
C10H18N2O |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
1-(oxiran-2-ylmethyl)-4-prop-2-enylpiperazine |
InChI |
InChI=1S/C10H18N2O/c1-2-3-11-4-6-12(7-5-11)8-10-9-13-10/h2,10H,1,3-9H2 |
Clave InChI |
KVZXHMCQCFGPGN-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1CCN(CC1)CC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


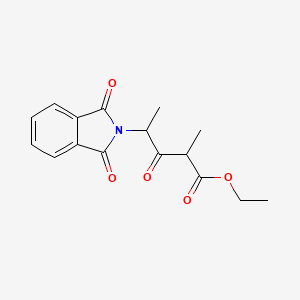

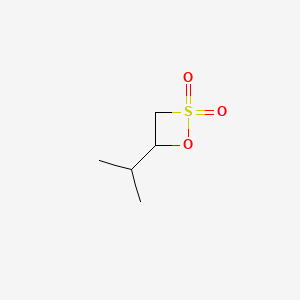
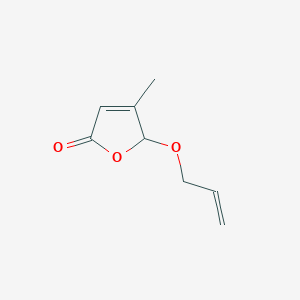

![[p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride](/img/structure/B13806190.png)
